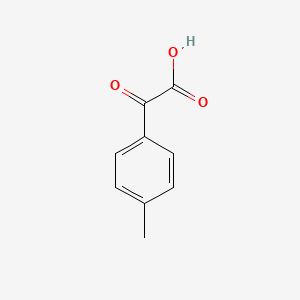

(4-Methylphenyl)(oxo)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methylphenyl)(oxo)acetic acid” is derived from phenylacetic acid and finds widespread use in the synthesis of agrochemicals and other organic compounds . It has demonstrated noteworthy properties, including anti-inflammatory, analgesic, and antipyretic effects . It has potential applications in treating ailments like cancer, diabetes, and other diseases . In agrochemistry, it has exhibited herbicidal and insecticidal properties .

Synthesis Analysis

The compound is derived from phenylacetic acid and is used extensively in the synthesis of agrochemicals and other organic compounds . It shows promise in synthesizing new agrochemicals and pesticides .Molecular Structure Analysis

The molecular formula of “(4-Methylphenyl)(oxo)acetic acid” is C9H8O3 . The molecular weight is 164.158 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.158 and a molecular formula of C9H8O3 . Further physical and chemical properties are not detailed in the available sources.Scientific Research Applications

Medicinal Chemistry

(4-Methylphenyl)(oxo)acetic acid: has shown potential in medicinal chemistry due to its anti-inflammatory, analgesic, and antipyretic effects. It has been investigated for treating various ailments, including cancer , diabetes , and other diseases . The compound’s mechanism of action is believed to involve the inhibition of prostaglandin production, which plays a role in inflammation, by impeding the activity of cyclooxygenase enzymes .

Agrochemistry

In the field of agrochemistry, (4-Methylphenyl)(oxo)acetic acid exhibits herbicidal and insecticidal properties. It is also being explored for synthesizing new agrochemicals and pesticides. Although the exact mechanism is not fully understood, it is thought to inhibit the production of prostaglandins, which are mediators of inflammatory processes in plants as well .

Analytical Chemistry

Acetochlor OA: , a compound related to (4-Methylphenyl)(oxo)acetic acid , serves as an analytical reference standard. It is used in environmental sample quantification via liquid chromatography coupled with mass spectrometry (LC-MS) . By extension, (4-Methylphenyl)(oxo)acetic acid could be used in developing standards for analytical procedures.

Mechanism of Action

Target of Action

The primary target of (4-Methylphenyl)(oxo)acetic acid is believed to be the prostaglandins , which are inflammatory mediators . It has also been shown to impede the activity of cyclooxygenase enzymes involved in prostaglandin production .

Mode of Action

Although the precise mechanism of action remains incompletely understood, it is believed that (4-Methylphenyl)(oxo)acetic acid inhibits the production of prostaglandins . This inhibition is achieved by impeding the activity of cyclooxygenase enzymes, which are involved in prostaglandin production .

Biochemical Pathways

The biochemical pathway primarily affected by (4-Methylphenyl)(oxo)acetic acid is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, the compound disrupts the production of prostaglandins, thereby affecting the inflammatory response .

Result of Action

The molecular and cellular effects of (4-Methylphenyl)(oxo)acetic acid’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can potentially exert anti-inflammatory , analgesic , and antipyretic effects . It has also been explored for potential applications in treating ailments like cancer, diabetes, and other diseases .

Safety and Hazards

Future Directions

The compound has demonstrated noteworthy properties in medicinal chemistry, including anti-inflammatory, analgesic, and antipyretic effects . It has potential applications in treating ailments like cancer, diabetes, and other diseases . In agrochemistry, it has exhibited herbicidal and insecticidal properties . It shows promise in synthesizing new agrochemicals and pesticides . Therefore, future research could focus on these areas.

properties

IUPAC Name |

2-(4-methylphenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIIPQVTXBPHTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221873 |

Source

|

| Record name | 4-Methylbenzoylformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylphenyl)(oxo)acetic acid | |

CAS RN |

7163-50-0 |

Source

|

| Record name | 4-Methylbenzoylformic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzoylformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.